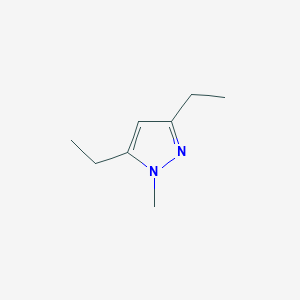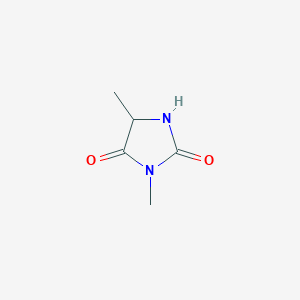
2-(2,2-Dimethylpropanoyl)-3-((4-methylphenyl)amino)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropanoyl)-3-((4-methylphenyl)amino)prop-2-enenitrile, also known as DMPAP, is a novel synthetic compound with a wide range of potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
Crystallographic and Vibrational Studies
The compound and its derivatives have been a subject of interest in crystallographic and vibrational studies. For instance, the crystal structures of related compounds, stabilized by strong intermolecular hydrogen bonding, have been analyzed using X-ray diffraction techniques. These studies also involve comparing crystallographic and vibrational data with density functional theory (DFT) methods. Additionally, the electronic spectra of these compounds are examined through time-dependent DFT methods, showcasing the compounds' structural and electronic characteristics (Kant et al., 2014).
Heterocyclization Reactions
These compounds are involved in heterocyclization reactions, leading to the formation of novel structures like bis(alkylamino)-1,3-oxazole-4-carbonitriles and bis(alkylamino)-1-methyl-1H-imidazol-2(5H)-ones. These reactions are significant in synthesizing new chemical entities with potential applications in various fields (Kornii et al., 2021).
Synthesis and Characterization of Novel Derivatives
The compound serves as a precursor in the synthesis of several novel derivatives. These derivatives have been characterized through methods like saponification, hydrazinolysis, and reactions with amines and amino acid esters. Such derivatives are essential for studying the structure-activity relationship and potential applications in medicinal chemistry (Rayes et al., 2019).
Anticancer Activity
Some derivatives of this compound have shown selective inhibition of cancer cell proliferation, notably in colon cancer cells. The synthesis of these derivatives involves complex chemical reactions, and their anticancer activity is assessed through molecular docking and studying their effects on cell signaling pathways. This makes the compound and its derivatives an interesting subject for cancer research and drug development (Rayes et al., 2020).
Propriétés
IUPAC Name |
(2Z)-4,4-dimethyl-2-[(4-methylanilino)methylidene]-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-5-7-13(8-6-11)17-10-12(9-16)14(18)15(2,3)4/h5-8,10,17H,1-4H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLZIVKAVBRGMV-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C#N)\C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-((4-methylphenyl)amino)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Fluoro-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2564258.png)

![(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane](/img/structure/B2564261.png)
![2-chloro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/no-structure.png)

![2-Chloro-4-[1-[(3-ethyl-5-methyltriazol-4-yl)methyl]piperidin-4-yl]pyrimidine](/img/structure/B2564267.png)
![1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2564268.png)